9-Ethyl-2-iodo-9H-purin-6-amine: Scaffold Synthesis, Physicochemical Profiling, and Application in Adenosine Receptor Antagonist Discovery
9-Ethyl-2-iodo-9H-purin-6-amine: Scaffold Synthesis, Physicochemical Profiling, and Application in Adenosine Receptor Antagonist Discovery
Executive Summary
In the landscape of medicinal chemistry and rational drug design, the purine core serves as a privileged scaffold due to its biomimetic relationship with endogenous nucleotides. Specifically, 9-Ethyl-2-iodo-9H-purin-6-amine (also known as 2-iodo-9-ethyladenine) has emerged as a critical, highly versatile intermediate for the development of potent and selective adenosine receptor (AR) antagonists[1]. By leveraging the differential reactivity of the purine ring, researchers utilize this scaffold to systematically explore structure-activity relationships (SAR) across the
This technical whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic pathways, downstream derivatization protocols, and pharmacological workflows associated with 9-Ethyl-2-iodo-9H-purin-6-amine.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of the scaffold is essential for predicting its behavior in both synthetic organic environments and biological assays. The ethyl group at the N9 position increases lipophilicity compared to the parent adenine, while the heavy iodine atom at C2 provides a highly polarizable bond prime for transition-metal-catalyzed cross-coupling.
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 9-Ethyl-2-iodo-9H-purin-6-amine |
| Common Synonym | 2-Iodo-9-ethyladenine |
| CAS Registry Number | 210046-35-8 |
| Molecular Formula | |
| Molecular Weight | 289.079 g/mol |
| LogP (Octanol/Water) | ~2.3 |
| Hydrogen Bond Donors | 1 (Primary amine at C6) |
| Hydrogen Bond Acceptors | 5 (Nitrogen heteroatoms) |
| Rotatable Bonds | 1 (N9-Ethyl linkage) |
De Novo Synthesis Workflow (The Camaioni Protocol)
The synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine is a masterclass in exploiting the regioselective reactivity of the purine heterocycle. The foundational protocol, pioneered by Camaioni et al., utilizes 2-amino-6-chloropurine as the starting material[1]. As a Senior Application Scientist, I emphasize that the order of operations here is not arbitrary; it is strictly dictated by electronic effects and steric hindrance.
Phase 1: Regioselective N9-Alkylation
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Causality: The purine ring can tautomerize, making both N7 and N9 potential nucleophiles. Alkylation must be performed first to lock the tautomeric state and direct subsequent reactions. The steric bulk of the C6-chloro group thermodynamically favors substitution at the less hindered N9 position.
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Procedure: Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous DMF. Add
(1.5 eq) as a mild base, followed by ethyl iodide (1.2 eq). Stir at room temperature for 12 hours. -
Validation: Isolate the product (2-amino-6-chloro-9-ethylpurine) via aqueous precipitation. Confirm N9 regiochemistry via 2D NOESY NMR; a distinct NOE correlation between the ethyl
protons and the purine C8 proton must be observed.
Phase 2: Non-Aqueous Diazotization and Iodination
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Causality: Installing an iodine atom at C2 requires converting the C2-amine into a diazonium leaving group. This must be done in a non-aqueous environment to prevent the competitive hydrolysis of the highly electrophilic C6-chloride into a hypoxanthine derivative.
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Procedure: Dissolve 2-amino-6-chloro-9-ethylpurine in diiodomethane (
). Add isoamyl nitrite (3.0 eq) and a catalytic amount of iodine ( ). Heat the mixture to 80°C. The isoamyl nitrite generates a diazonium salt, which is rapidly displaced by iodine via a radical-mediated Sandmeyer-type mechanism. -
Validation: Purify via silica gel chromatography. LC-MS validation is critical here; look for a mass shift of +111 Da and the characteristic isotopic pattern of a mono-iodinated, mono-chlorinated species (6-chloro-9-ethyl-2-iodopurine).
Phase 3: Regioselective C6-Amination
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Causality: The C6 position, flanked by two nitrogen atoms in the pyrimidine ring, is highly electron-deficient and exceptionally prone to Nucleophilic Aromatic Substitution (
). Liquid ammonia selectively displaces the C6-chloride without affecting the C2-iodine, which is significantly less reactive under these conditions. -
Procedure: Transfer 6-chloro-9-ethyl-2-iodopurine to a stainless-steel pressure vessel. Condense liquid
into the vessel at -78°C. Seal and allow to warm to room temperature, stirring for 12 hours. -
Validation: Vent excess
carefully. Recrystallize the crude solid from ethanol. Confirm the final scaffold structure via High-Resolution Mass Spectrometry (HRMS), matching the theoretical of 290.08.
Caption: Synthetic workflow for 9-Ethyl-2-iodo-9H-purin-6-amine from 2-amino-6-chloropurine.
Scaffold Derivatization: Sonogashira Cross-Coupling
The primary utility of the 9-Ethyl-2-iodo-9H-purin-6-amine scaffold lies in the lability of the C2-Iodo bond during palladium-catalyzed cross-coupling. The introduction of rigid, linear alkynyl groups at the C2 position is a proven strategy for drastically increasing binding affinity and selectivity for the
Standard Operating Procedure: C2-Alkynylation
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Degassing: In an oven-dried Schlenk flask, dissolve 9-Ethyl-2-iodo-9H-purin-6-amine (1.0 eq) in an anhydrous DMF/Acetonitrile mixture (1:2 v/v)[2]. Sparge with ultra-pure
for 15 minutes. Causality: Removing dissolved oxygen is mandatory to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling side-reaction). -
Catalyst Activation: Add
(0.02 eq) and (0.005 eq) under a positive stream[2]. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the purine C-I bond. -
Coupling: Inject Triethylamine (4.0 eq) followed by the terminal alkyne (5.0 eq)[2].
serves a dual purpose: it acts as a base to neutralize the byproduct and facilitates the formation of the highly reactive copper acetylide intermediate. -
Execution & QC: Stir at room temperature for 6–24 hours[2]. Monitor via TLC (DCM:MeOH 9:1). Upon completion, evaporate volatiles, purify via flash chromatography, and validate via
-NMR (confirming the disappearance of the terminal alkyne proton).
Caption: Catalytic cycle logic for the C2-Sonogashira cross-coupling of the purine scaffold.
Structure-Activity Relationship (SAR) & Receptor Binding
Modifications at the C2 position of the 9-ethyladenine scaffold heavily dictate receptor subtype selectivity. The introduction of extended, hydrophobic alkynyl chains at C2 forces the ligand deep into the binding pocket of the
Table 2: Binding Affinity ( , nM) of Synthesized 2-Alkynyl Derivatives
Data reflects competitive radioligand binding assays using membranes from CHO cells stably transfected with human AR subtypes[3]. Lower
| Compound (R Group at C2) | |||
| Pent-1-ynyl | 330 | 120 | 1100 |
| Hex-1-ynyl | 250 | 90 | 980 |
| Phenylethynyl | 150 | 45 | 550 |
| (4-Chlorophenyl)ethynyl | 120 | 30 | 480 |
SAR Insight: As demonstrated in Table 2, transitioning from aliphatic alkynes (Pent-1-ynyl) to aromatic alkynes (Phenylethynyl) significantly enhances
Pharmacological Workflow: Adenosine Receptor Antagonism
Once the 9-Ethyl-2-iodo-9H-purin-6-amine scaffold is derivatized, the resulting compounds are evaluated for their ability to block Adenosine Receptor signaling. The
Antagonists derived from our scaffold competitively bind to the orthosteric site, preventing Gs-protein activation and halting the cAMP cascade.
Caption: A2A Adenosine Receptor signaling pathway and the inhibitory blockade by C2-substituted antagonists.
Functional Assay Validation (cAMP Accumulation)
To validate the antagonist profile of the synthesized derivatives, researchers utilize an adenylyl cyclase functional assay. CHO cells expressing the target receptor are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation. The cells are then challenged with a fixed concentration of a non-selective agonist (like NECA) in the presence of varying concentrations of the test antagonist. Intracellular cAMP is quantified via a commercial luminescence kit, allowing for the calculation of accurate
References
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Title: 9-乙基-2-碘嘌呤-6-胺| 210046-35-8 - 摩熵化学 (Molaid) Source: Molaid Chemical Database URL: [Link]
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Title: New substituted 9-alkylpurines as adenosine receptor ligands Source: Bioorganic & Medicinal Chemistry URL: [Link]
